![molecular formula C13H10ClNO3 B14653079 [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid CAS No. 51362-28-8](/img/structure/B14653079.png)
[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid typically involves the reaction of 6-chloronicotinic acid with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety, often through esterification followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the chlorophenoxy group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
[6-(4-Bromophenoxy)pyridin-3-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
[6-(4-Methylphenoxy)pyridin-3-yl]acetic acid: Contains a methyl group instead of chlorine.
[6-(4-Nitrophenoxy)pyridin-3-yl]acetic acid: Features a nitro group in place of chlorine.
Uniqueness: The presence of the chlorophenoxy group in [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid imparts unique chemical properties, such as increased reactivity and specific binding affinity to certain biological targets. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Propiedades
Número CAS |
51362-28-8 |
|---|---|
Fórmula molecular |
C13H10ClNO3 |
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
2-[6-(4-chlorophenoxy)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-2-4-11(5-3-10)18-12-6-1-9(8-15-12)7-13(16)17/h1-6,8H,7H2,(H,16,17) |
Clave InChI |
WFBFEHZRZNIZHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=NC=C(C=C2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



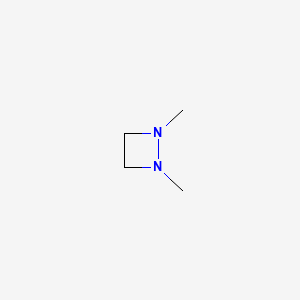



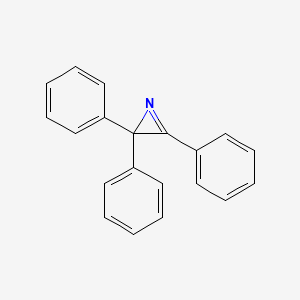

![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
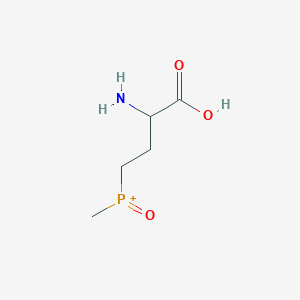
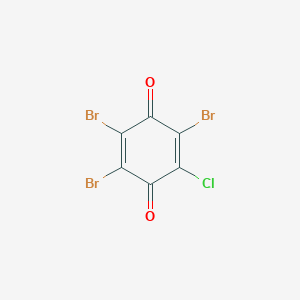
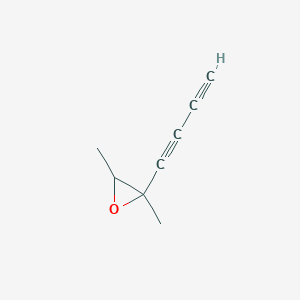

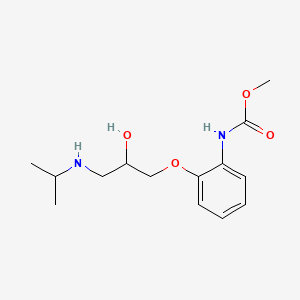
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
